molecular formula C7H16ClNO B8482921 2-[(3-Chloro-propyl)-ethyl-amino]-ethanol

2-[(3-Chloro-propyl)-ethyl-amino]-ethanol

Cat. No. B8482921
M. Wt: 165.66 g/mol
InChI Key: BLJCVWYTXXWPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456164B2

Procedure details

2-Ethylamino ethanol (6.2 g, 70 mmol), acetone (18 ml, 3 vol), 5M NaOH solution (16.8 ml, 1.2 eq.) and 1-bromo-3-chloropropane (16.5 g, 105 mmol, 1.5 eq.) were reacted together according to general procedure A to give the title compound (4.5 g, 39%) as a colourless oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][OH:6])[CH3:2].[OH-].[Na+].Br[CH2:10][CH2:11][CH2:12][Cl:13]>CC(C)=O>[Cl:13][CH2:12][CH2:11][CH2:10][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)NCCO
Name
Quantity
16.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16.5 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN(CCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.